N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide
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Overview
Description
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide is a complex organic compound that features a thiophene ring, a benzamide group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide typically involves multiple steps. One common approach is to start with the thiophene derivative and perform a series of reactions to introduce the hydroxyethyl and benzamide groups. Key reactions may include:
Thiophene Functionalization: Introduction of functional groups to the thiophene ring.
Hydroxyethylation: Addition of a hydroxyethyl group to the functionalized thiophene.
Benzamide Formation: Coupling of the hydroxyethyl-thiophene intermediate with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and thiophene groups can play a crucial role in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.
Benzamide Derivatives: Compounds with similar benzamide groups, such as sulpiride and tiapride.
Uniqueness
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, while the thiophene ring contributes to its electronic properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-24-19-6-3-2-5-16(19)20(23)21-13-17(22)14-8-10-15(11-9-14)18-7-4-12-25-18/h2-12,17,22H,13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGFWXFWAOEDTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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